9,9'-Methanediyldi-1,2,3,4-tetrahydrophenanthrene
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Overview
Description
9,9’-Methanediyldi-1,2,3,4-tetrahydrophenanthrene is a chemical compound known for its unique structure and properties It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a methanediyl bridge connecting two tetrahydrophenanthrene units
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-Methanediyldi-1,2,3,4-tetrahydrophenanthrene typically involves the hydrogenation of phenanthrene derivatives. One common method is the catalytic hydrogenation of phenanthrene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds as follows: [ \text{C}{14}\text{H}{10} + 2\text{H}2 \rightarrow \text{C}{14}\text{H}_{14} ]
Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Types of Reactions:
Oxidation: 9,9’-Methanediyldi-1,2,3,4-tetrahydrophenanthrene can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form more saturated derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: Formation of phenanthrenequinone derivatives.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated phenanthrene derivatives.
Scientific Research Applications
9,9’-Methanediyldi-1,2,3,4-tetrahydrophenanthrene has found applications in various fields of scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a model compound for studying polycyclic aromatic hydrocarbon metabolism.
Industry: Utilized in the production of advanced materials and as a component in certain chemical processes.
Mechanism of Action
The mechanism of action of 9,9’-Methanediyldi-1,2,3,4-tetrahydrophenanthrene involves its interaction with various molecular targets. In biological systems, it can undergo metabolic activation to form reactive intermediates that interact with cellular components. The pathways involved include:
Metabolic Activation: Conversion to diol epoxides by cytochrome P450 enzymes.
Molecular Targets: Interaction with DNA and proteins, potentially leading to mutagenic effects.
Comparison with Similar Compounds
1,2,3,4-Tetrahydrophenanthrene: A simpler derivative with similar structural features.
Phenanthrene: The parent compound from which 9,9’-Methanediyldi-1,2,3,4-tetrahydrophenanthrene is derived.
9,10-Dihydrophenanthrene: Another hydrogenated derivative with distinct properties.
Uniqueness: 9,9’-Methanediyldi-1,2,3,4-tetrahydrophenanthrene is unique due to the presence of the methanediyl bridge, which imparts distinct chemical and physical properties compared to its simpler counterparts
Properties
CAS No. |
5472-33-3 |
---|---|
Molecular Formula |
C29H28 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
9-(1,2,3,4-tetrahydrophenanthren-9-ylmethyl)-1,2,3,4-tetrahydrophenanthrene |
InChI |
InChI=1S/C29H28/c1-3-11-24-20(9-1)17-22(26-13-5-7-15-28(24)26)19-23-18-21-10-2-4-12-25(21)29-16-8-6-14-27(23)29/h5-8,13-18H,1-4,9-12,19H2 |
InChI Key |
DGNIDEIGYVKXQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=C(C3=CC=CC=C23)CC4=CC5=C(CCCC5)C6=CC=CC=C64 |
Origin of Product |
United States |
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